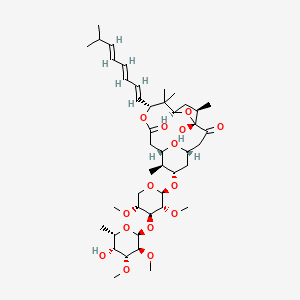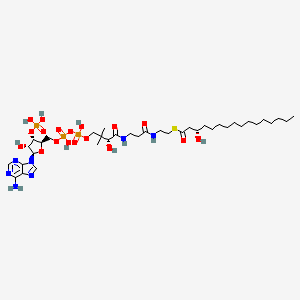
Polycavernoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polycavernoside A is a natural product found in Hydropuntia edulis and Gracilaria edulis with data available.
Scientific Research Applications
Synthesis and Structural Analysis Polycavernoside A, recognized for its complex macrolide structure and bioactivity, has been the subject of various synthetic and analytical studies. The compound was first extracted from the red alga Polycavernosa tsudai and has since intrigued scientists due to its unique molecular structure and potent biological activity. Researchers have undertaken total syntheses of (-)-polycavernoside A through approaches like the Suzuki-Miyaura coupling, highlighting the catalytic asymmetric syntheses of key fragments (Kasai et al., 2012). This work not only unravels the molecule's structure but also opens pathways for studying its bioactivity in a controlled manner. Moreover, the identification and isolation of new analogs such as polycavernoside D from marine cyanobacteria suggest a broader environmental occurrence and significance of these toxins (Navarro et al., 2015).
Bioactivity and Mode of Action The intriguing bioactivity of polycavernoside A has led researchers to investigate its effects on biological systems. One study examined the effects of a synthetic analog of polycavernoside A on human neuroblastoma cells, revealing that the compound induced membrane depolarization and an increase in cytosolic calcium levels. This study provided insights into the toxin's mode of action, suggesting it triggers an initial extracellular calcium entry not associated with L-type voltage-gated calcium channels or muscarinic receptors activation (Cagide et al., 2007). Such findings are crucial for understanding the potential therapeutic applications or toxicological impacts of polycavernoside A.
properties
Product Name |
Polycavernoside A |
|---|---|
Molecular Formula |
C43H68O15 |
Molecular Weight |
825 g/mol |
IUPAC Name |
(1S,4R,5R,7R,9R,13S,14S,15S)-4-hydroxy-15-[(2S,3R,4S,5R)-4-[(2S,3S,4R,5R,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-3,5-dimethoxyoxan-2-yl]oxy-5,8,8,14-tetramethyl-9-[(1E,3E,5E)-7-methylocta-1,3,5-trienyl]-10,17,18-trioxatricyclo[11.3.1.14,7]octadecane-3,11-dione |
InChI |
InChI=1S/C43H68O15/c1-23(2)16-14-12-13-15-17-32-42(6,7)33-18-24(3)43(47,58-33)31(44)20-27-19-28(25(4)29(54-27)21-34(45)56-32)55-40-38(50-10)36(30(48-8)22-52-40)57-41-39(51-11)37(49-9)35(46)26(5)53-41/h12-17,23-30,32-33,35-41,46-47H,18-22H2,1-11H3/b13-12+,16-14+,17-15+/t24-,25-,26+,27+,28+,29+,30-,32-,33-,35-,36+,37-,38-,39+,40+,41+,43-/m1/s1 |
InChI Key |
PROVIGGULHVYCI-ADEFIFETSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C([C@H](OC(=O)C[C@H]3[C@@H]([C@H](C[C@H](O3)CC(=O)[C@@]1(O2)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)OC)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)OC)OC)OC)C)/C=C/C=C/C=C/C(C)C)(C)C |
Canonical SMILES |
CC1CC2C(C(OC(=O)CC3C(C(CC(O3)CC(=O)C1(O2)O)OC4C(C(C(CO4)OC)OC5C(C(C(C(O5)C)O)OC)OC)OC)C)C=CC=CC=CC(C)C)(C)C |
synonyms |
polycavernoside A polycavernoside-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)
![4-Chlorobenzo[f]isoquinoline](/img/structure/B1250568.png)











